tert-Butyl methyl[(naphthalen-2-yl)methyl]carbamate
Description
tert-Butyl methyl[(naphthalen-2-yl)methyl]carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group, a methyl substituent, and a naphthalen-2-ylmethyl moiety. The molecular formula of this analog is C₁₇H₂₂N₂O₂, with a molecular weight of 286.37 g/mol, suggesting that the naphthalene ring contributes significantly to its lipophilicity and steric bulk. Carbamates like this are commonly used in organic synthesis as intermediates, particularly in pharmaceutical research, where the Boc group protects amines during multi-step reactions.
Properties
CAS No. |
167299-92-5 |
|---|---|
Molecular Formula |
C17H21NO2 |
Molecular Weight |
271.35 g/mol |
IUPAC Name |
tert-butyl N-methyl-N-(naphthalen-2-ylmethyl)carbamate |
InChI |
InChI=1S/C17H21NO2/c1-17(2,3)20-16(19)18(4)12-13-9-10-14-7-5-6-8-15(14)11-13/h5-11H,12H2,1-4H3 |
InChI Key |
QBDCZPWWINORJA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Preparation Methods
p-Nitrophenyl Chloroformate-Mediated Reactions
Activated carbonates, such as p-nitrophenyl chloroformate (PNPCOCl), are widely used for carbamate synthesis. The reaction involves generating an activated carbonate intermediate by treating PNPCOCl with an alcohol (e.g., tert-butanol) in the presence of a base like N-methylmorpholine (NMM). This intermediate reacts with amines to form carbamates. For tert-butyl methyl[(naphthalen-2-yl)methyl]carbamate, the naphthalen-2-ylmethylamine is first prepared, then coupled with the activated tert-butyl carbonate.
Mechanism :
-
PNPCOCl reacts with tert-butanol to form p-nitrophenyl tert-butyl carbonate.
-
The carbonate undergoes nucleophilic substitution with naphthalen-2-ylmethylamine, displacing the p-nitrophenoxide leaving group.
Optimization :
Benzotriazole-Based Carbonates
Benzotriazole-1-yl-oxycarbonyl derivatives (e.g., BTBC) offer higher reactivity than PNPCOCl. BTBC is synthesized from 6-trifluoromethyl-1-hydroxybenzotriazole and trichloromethyl chloroformate. Its stability allows storage for months, making it practical for large-scale synthesis.
Procedure :
-
BTBC reacts with tert-butanol to form the activated carbonate.
-
The carbonate is treated with naphthalen-2-ylmethylamine and 4-dimethylaminopyridine (DMAP), yielding the carbamate.
Advantages :
-
BTBC avoids hazardous byproducts like p-nitrophenol.
Alkylation of Amines Using Phase-Transfer Catalysis
Methylation of tert-Butyl [(Naphthalen-2-yl)methyl]carbamate
A patent details the methylation of tert-butyl [(naphthalen-2-yl)methyl]carbamate using methyl sulfate and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst.
Steps :
-
Substrate Preparation : tert-Butyl [(naphthalen-2-yl)methyl]carbamate is synthesized via mixed carbonate methods.
-
Methylation :
Conditions :
| Parameter | Value |
|---|---|
| Catalyst (TBAB) | 1.5–6.0 g per 57 g substrate |
| Temperature | −10–20°C |
| Yield | 92–97% |
Key Insight : TBAB enhances alkylation efficiency by stabilizing the carbamate anion, preventing overalkylation.
Three-Component Coupling with CO₂
Cs₂CO₃/TBAI-Mediated Carbamate Formation
A novel method employs cesium carbonate (Cs₂CO₃) and tetrabutylammonium iodide (TBAI) to couple naphthalen-2-ylmethylamine, CO₂, and methyl iodide.
Reaction Setup :
-
CO₂ is bubbled into a suspension of the amine, Cs₂CO₃, and TBAI in DMF.
-
Methyl iodide is added to alkylate the intermediate carbamate.
Advantages :
Mechanistic Role of TBAI :
Curtius Rearrangement for Carbamate Synthesis
From Acyl Azides
tert-Butyl carbamates can be synthesized via Curtius rearrangement of acyl azides. For naphthalene-containing substrates:
-
Acyl Azide Formation : Naphthalen-2-ylacetic acid reacts with di-tert-butyl dicarbonate and sodium azide.
-
Rearrangement : The acyl azide undergoes Curtius rearrangement at 75°C, forming an isocyanate intermediate.
-
Trapping : tert-Butanol traps the isocyanate, yielding the carbamate.
Challenges :
-
Aromatic acyl azides require higher temperatures (75°C vs. 40°C for aliphatic).
-
Competing ester formation occurs if tert-butoxide displaces azide.
Comparison of Methodologies
Table 1: Efficiency of Synthetic Routes
Chemical Reactions Analysis
tert-Butyl methyl(naphthalen-2-ylmethyl)carbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the cleavage of the carbamate group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles. Common reagents and conditions used in these reactions include trifluoroacetic acid for deprotection, catalytic hydrogenation for reduction, and various nucleophiles for substitution reactions
Scientific Research Applications
tert-Butyl methyl(naphthalen-2-ylmethyl)carbamate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic synthesis processes.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of drug candidates and therapeutic agents.
Industry: The compound is used in the production of various fine chemicals and intermediates
Mechanism of Action
The mechanism of action of tert-Butyl methyl(naphthalen-2-ylmethyl)carbamate involves its role as a protecting group for amines. The carbamate group stabilizes the amine, preventing it from reacting with other reagents during synthesis. The tert-butyl group provides steric hindrance, enhancing the stability of the compound. Upon completion of the desired reactions, the carbamate group can be removed under mild acidic conditions, releasing the free amine .
Comparison with Similar Compounds
Aromatic vs. Aliphatic Substituents
- tert-Butyl (2-amino-2-(naphthalen-2-yl)ethyl)carbamate (CAS 1270367-30-0): Contains a naphthalen-2-yl group, enhancing aromatic π-π interactions and lipophilicity. Molecular weight: 286.37 g/mol .
- tert-Butyl (2-chloroethyl)(methyl)carbamate (CAS 220074-38-4):
Sulfur-Containing Derivatives
- tert-Butyl (2-mercaptoethyl)carbamate (CAS 174360-08-8):
- tert-Butyl (3-mercaptopropyl)carbamate (CAS 93472-93-6):
Aminooxy and Hydroxylamine Derivatives
- tert-Butyl (2-(aminooxy)ethyl)carbamate (CAS 75051-55-7): Contains an aminooxy (-ONH₂) group, useful in oxime ligation or nitroxide chemistry. Synthesized via methylamine-mediated deprotection in methanol/dichloromethane .
Physicochemical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Functional Groups |
|---|---|---|---|---|---|
| This compound (Analog) | 1270367-30-0 | C₁₇H₂₂N₂O₂ | 286.37 | Not reported | Naphthalen-2-yl, Boc, methyl |
| tert-Butyl (2-chloroethyl)(methyl)carbamate | 220074-38-4 | C₈H₁₆ClNO₂ | 193.67 | 229.8 | Chloroethyl, methyl |
| tert-Butyl (2-mercaptoethyl)carbamate | 174360-08-8 | C₈H₁₅NO₂S | 189.27 | Not reported | Thiol (-SH) |
| tert-Butyl (2-(aminooxy)ethyl)carbamate | 75051-55-7 | C₈H₁₆N₂O₃ | 188.23 | Not reported | Aminooxy (-ONH₂) |
Research Findings and Trends
- Steric Effects : The tert-butyl group in all analogs provides steric protection, enhancing stability against enzymatic or acidic degradation.
- Solubility Trade-offs: Naphthalene derivatives exhibit lower aqueous solubility compared to aliphatic analogs (e.g., chloroethyl or aminooxy carbamates), limiting their use in hydrophilic systems .
- Synthetic Flexibility: Thiol- and aminooxy-functionalized carbamates are increasingly employed in modular synthesis for drug delivery systems .
Biological Activity
tert-Butyl methyl[(naphthalen-2-yl)methyl]carbamate is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and research findings.
Chemical Structure and Properties
The compound this compound features a tert-butyl group, a methyl group, and a naphthalene moiety linked via a carbamate functional group. This unique structural arrangement contributes to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Key mechanisms include:
- Covalent Bond Formation : The carbamate group can form covalent bonds with nucleophilic sites on proteins, altering their function.
- Non-Covalent Interactions : The hydrophobic naphthalene ring can engage in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity.
Biological Activity
Research has indicated several biological activities associated with this compound:
- Anticancer Properties : In vitro studies suggest that the compound may induce apoptosis in cancer cell lines, leading to cell cycle arrest. This effect is potentially mediated through the activation of pro-apoptotic pathways.
- Neurotransmitter Modulation : The compound may influence neurotransmitter systems by acting on serotonin receptors. Similar compounds have shown inhibitory effects on these receptors, which are crucial for mood regulation.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmission and implicated in neurodegenerative diseases like Alzheimer's.
Case Studies
- Cell Cycle Arrest and Apoptosis Induction : A study demonstrated that related carbamate derivatives could significantly induce apoptosis in human cancer cell lines, suggesting a potential therapeutic application in oncology.
- Receptor Interaction Studies : Research focused on azetidine-containing compounds revealed that they could modulate serotonin receptor activity, impacting pathways related to mood disorders.
Comparative Analysis
A comparison of this compound with similar compounds highlights its unique properties:
| Compound Name | Structural Features | Notable Activity |
|---|---|---|
| tert-butyl N-[(azetidin-3-yl)methyl]carbamate | Azetidine at 3-position | Different receptor binding affinity |
| tert-butyl N-[(azetidin-2-yl)ethyl]carbamate | Ethyl substitution on azetidine | Variability in metabolic stability |
| tert-butyl N-[(azetidin-3-yl)propan-2-yl]carbamate | Propan-2-yl substitution | Altered pharmacokinetics |
Q & A
Q. What are the optimal synthetic routes for tert-butyl methyl[(naphthalen-2-yl)methyl]carbamate, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves carbamate formation via nucleophilic substitution or coupling reactions. For example:
Q. Critical Factors :
- Solvent Choice : Polar aprotic solvents (THF, DMF) enhance reactivity but may require strict moisture control .
- Base Selection : NaHCO₃ minimizes side reactions compared to stronger bases like NaOH, which could hydrolyze the carbamate .
- Temperature : Room temperature (20–25°C) balances reaction speed and byproduct formation .
Q. How can spectroscopic techniques (NMR, MS) confirm the structure and purity of the compound?
Methodological Answer :
- ¹H/¹³C NMR : Key signals include:
- Mass Spectrometry (MS) : ESI+ typically shows [M+H]⁺ peaks. For example, molecular ion at m/z 312 (calculated for C₁₈H₂₁NO₂) .
- HPLC Purity : Use a C18 column (acetonitrile/water mobile phase) with UV detection at 254 nm .
Data Interpretation :
Contamination with unreacted starting material (e.g., naphthalenylmethyl halide) appears as extra aromatic signals in NMR or lower MS purity. Adjust purification gradients accordingly .
Advanced Research Questions
Q. How does the compound’s stereoelectronic profile influence its reactivity in nucleophilic substitution reactions?
Methodological Answer :
- Steric Effects : The tert-butyl group creates a bulky environment, favoring SN2 mechanisms only with primary alkyl halides .
- Electronic Effects : The electron-withdrawing carbamate group activates the adjacent methylene (-CH₂-) for nucleophilic attack, as seen in similar carbamate derivatives .
Case Study :
In reactions with pyrimidine derivatives (e.g., 4-chloropyrimidine), the carbamate’s methylene carbon acts as a nucleophile, displacing chloride under mild conditions (THF, NaHCO₃, 25°C) .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Methodological Answer :
- Dose-Response Analysis : Test across a range of concentrations (e.g., 1 nM–100 µM) to identify non-linear effects .
- Assay Validation : Use orthogonal assays (e.g., enzymatic inhibition + cellular viability) to confirm target specificity. For example, in enzyme inhibition studies, ensure the compound does not aggregate or denature proteins .
Example :
A study reported anti-inflammatory activity (IC₅₀ = 10 µM) via COX-2 inhibition, while another found no effect at 50 µM. Re-evaluation under standardized conditions (pH 7.4, 37°C) resolved discrepancies due to assay pH variations .
Q. How can computational modeling predict the compound’s binding modes with biological targets?
Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate binding to targets (e.g., kinase enzymes). Input the compound’s 3D structure (optimized via DFT at B3LYP/6-31G* level) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å indicates stable interactions) .
Case Study :
Docking with HDAC8 revealed hydrogen bonding between the carbamate carbonyl and Arg37, explaining its inhibitory activity (Ki = 2.3 µM) .
Q. What are the implications of modifying the naphthalene moiety on the compound’s pharmacokinetics?
Methodological Answer :
- LogP Optimization : Introducing electron-withdrawing groups (e.g., -NO₂) increases hydrophilicity (LogP from 3.5 → 2.8), improving aqueous solubility but reducing membrane permeability .
- Metabolic Stability : Fluorination at the naphthalene 4-position reduces CYP450-mediated oxidation (t₁/₂ increased from 2h → 6h in liver microsomes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
